2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound that features both trifluoromethyl and pyrazole groups. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of molecules
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can target the pyrazole ring or the benzamide moiety, depending on the reagents used.
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and various organometallic reagents . The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzamide and pyrazole rings.
Scientific Research Applications
2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with molecular targets through its trifluoromethyl and pyrazole groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted benzamides and pyrazoles. For example:
Trifluoromethyl benzamides: These compounds share the trifluoromethyl group but may have different substituents on the benzamide ring.
Trifluoromethyl pyrazoles: These compounds feature the trifluoromethyl group on the pyrazole ring and may have different substituents on the pyrazole or benzamide rings.
The uniqueness of 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide lies in its combination of both trifluoromethyl and pyrazole groups, which can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
2-(trifluoromethyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N3O/c15-13(16,17)10-4-2-1-3-9(10)12(24)21-6-8-23-7-5-11(22-23)14(18,19)20/h1-5,7H,6,8H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJRKBOHSUGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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